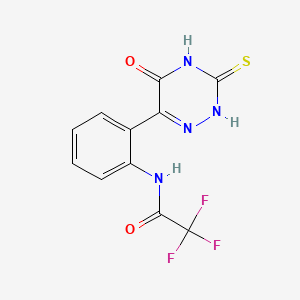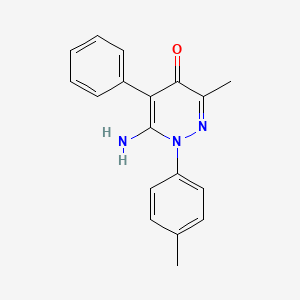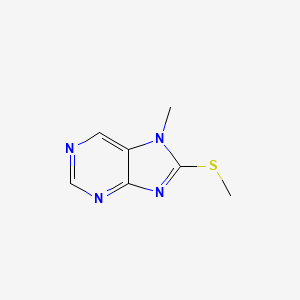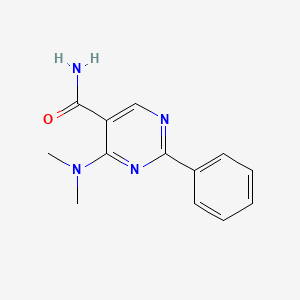![molecular formula C29H27N5O B12919287 7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine CAS No. 918795-49-0](/img/structure/B12919287.png)
7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a triphenylmethoxy group and a pent-4-en-2-yl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the purine nitrogen atoms, followed by the introduction of the triphenylmethoxy group through a nucleophilic substitution reaction. The pent-4-en-2-yl chain is then attached via a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using advanced chromatographic techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the purine ring and the triphenylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(1-Trityloxypent-4-en-2-yl)purin-6-amine
- MDMB-4en-PINACA
Uniqueness
Compared to similar compounds, 7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine stands out due to its unique substitution pattern on the purine ring and the presence of the triphenylmethoxy group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
918795-49-0 |
|---|---|
Fórmula molecular |
C29H27N5O |
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
7-(1-trityloxypent-4-en-2-yl)purin-6-amine |
InChI |
InChI=1S/C29H27N5O/c1-2-12-25(34-21-33-28-26(34)27(30)31-20-32-28)19-35-29(22-13-6-3-7-14-22,23-15-8-4-9-16-23)24-17-10-5-11-18-24/h2-11,13-18,20-21,25H,1,12,19H2,(H2,30,31,32) |
Clave InChI |
RNHZNLHAUWIAAJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NC5=NC=NC(=C54)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)

![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B12919215.png)
![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)








![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
